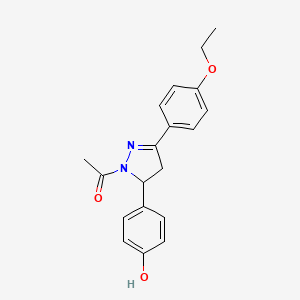![molecular formula C16H14ClFN4S B12147885 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12147885.png)
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 6-chloro-2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether This intermediate is then reacted with 3-methylphenylhydrazine to form the triazole ring through cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The triazole ring is known to interact with various biological macromolecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Other triazole derivatives : Compounds with similar triazole rings but different substituents.
Uniqueness
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-yl amine is unique due to its specific combination of chloro, fluoro, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClFN4S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-4-2-5-11(8-10)15-20-21-16(22(15)19)23-9-12-13(17)6-3-7-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
ZQLNWYDKJFNJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12147802.png)
![2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12147806.png)
![(5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147810.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12147823.png)
![methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12147833.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147840.png)

![6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one](/img/structure/B12147849.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147853.png)


![4-[2-(Thiophen-3-yl)acetamido]benzamide](/img/structure/B12147862.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide](/img/structure/B12147864.png)
![4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12147868.png)
